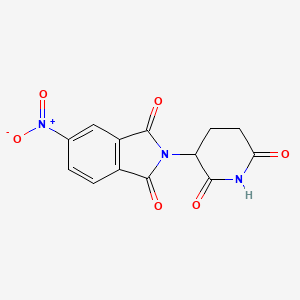

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione

概要

説明

“2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione” is a raw material used in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It is also a functionalized cereblon ligand for the development of Thalidomide based PROTACs .

Synthesis Analysis

Based on “2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione” as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation is as follows: the 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .

Molecular Structure Analysis

The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS . The molecular weight of a similar compound “2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is 274.23 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution, click reaction, and addition reaction .

科学的研究の応用

Medicinal Chemistry and Drug Development

- Targeted Protein Degradation : Researchers have investigated this compound as a functionalized cereblon ligand for developing Thalidomide-based PROTACs (PROteolysis TArgeting Chimeras). These molecules facilitate the degradation of specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. The presence of an amine group allows rapid conjugation with carboxyl linkers, making it amenable for linker attachment via reductive amination. It serves as a building block for creating protein degrader libraries .

Pharmacology and Toxicology

These applications highlight the compound’s versatility and potential impact across various scientific domains. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you need further details or have specific questions, feel free to ask

作用機序

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione is cereblon , a protein that plays a crucial role in various cellular processes . This compound is a functionalized cereblon ligand, which means it binds to cereblon and modulates its activity .

Mode of Action

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione interacts with cereblon by binding to it, thereby affecting its function . This interaction leads to changes in the activity of cereblon, which can have various downstream effects on cellular processes .

Biochemical Pathways

It is known that cereblon, the target of this compound, is involved in several important cellular processes . Therefore, modulation of cereblon activity by this compound could potentially affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione’s action are likely to be diverse, given the wide range of processes in which cereblon is involved . These could potentially include changes in cell proliferation, apoptosis, and angiogenesis .

将来の方向性

The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . The molecular structure of pomalidomide is usually used as the ligand for E3 ligase in PROTAC production and it plays an important role in the development of protease degradation drugs . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years .

特性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-10-4-3-9(11(18)14-10)15-12(19)7-2-1-6(16(21)22)5-8(7)13(15)20/h1-2,5,9H,3-4H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPNWKPZEHVONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574009 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55003-81-1 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B3053571.png)

![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)